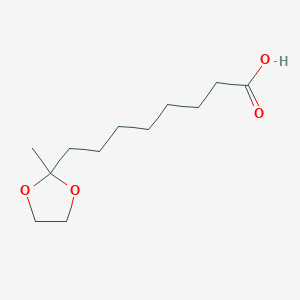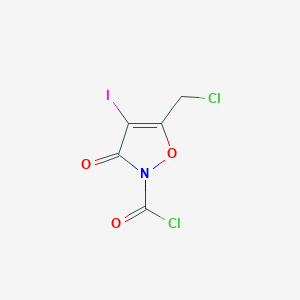
5-(Chloromethyl)-4-iodo-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-4-iodo-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride is a complex organic compound that features a unique combination of functional groups, including a chloromethyl group, an iodine atom, and a carbonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4-iodo-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chloromethylation of a suitable oxazole derivative, followed by iodination and subsequent introduction of the carbonyl chloride group. The reaction conditions often require the use of specific reagents such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2) for the formation of the carbonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-4-iodo-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The iodine atom can be involved in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and palladium catalysts for coupling reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted oxazole derivatives, while coupling reactions can produce complex biaryl compounds.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-4-iodo-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-4-iodo-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-(Bromomethyl)-4-iodo-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride: Similar structure but with a bromomethyl group instead of a chloromethyl group.
5-(Chloromethyl)-4-iodo-3-oxo-1,2-oxazole-2(3H)-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
The unique combination of functional groups in 5-(Chloromethyl)-4-iodo-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride provides it with distinct reactivity and potential applications. The presence of both a chloromethyl and an iodine atom allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
88918-39-2 |
|---|---|
Fórmula molecular |
C5H2Cl2INO3 |
Peso molecular |
321.88 g/mol |
Nombre IUPAC |
5-(chloromethyl)-4-iodo-3-oxo-1,2-oxazole-2-carbonyl chloride |
InChI |
InChI=1S/C5H2Cl2INO3/c6-1-2-3(8)4(10)9(12-2)5(7)11/h1H2 |
Clave InChI |
OEQZNIWGJPIUGJ-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(C(=O)N(O1)C(=O)Cl)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


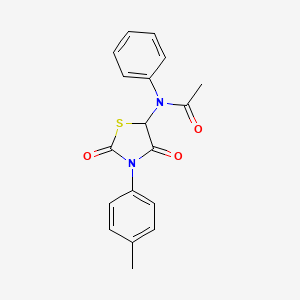
![Benzyl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B14145701.png)
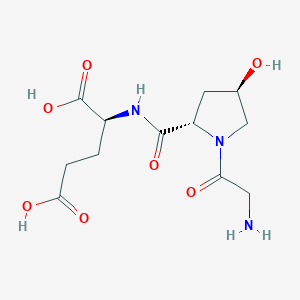
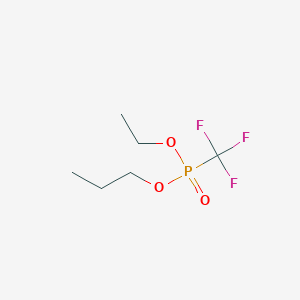
![N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide](/img/structure/B14145719.png)



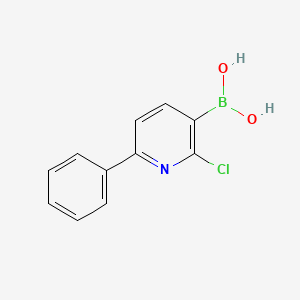

![Benzene, [(1-methylpentadecyl)oxy]-](/img/structure/B14145754.png)
![Silane, [2-(cyclohexenyl)ethyl]triethoxy-](/img/structure/B14145767.png)
![1-[3-(4-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B14145768.png)
